2-N-benzylpyridine-2,5-diamine

Overview

Description

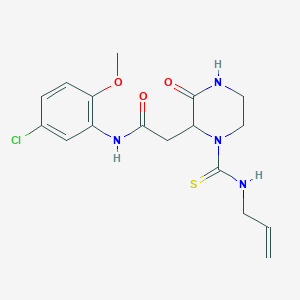

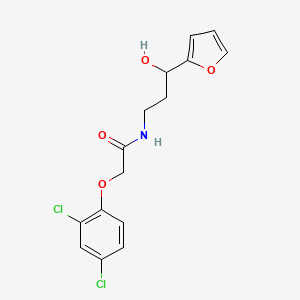

2-N-benzylpyridine-2,5-diamine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 . It is a solid substance at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . No further details about its physical and chemical properties were found in the search results.Scientific Research Applications

Synthesis and Characterization

- Synthesis of Novel Polyimides : A study by Zhang et al. (2005) involved the synthesis of aromatic diamine monomers containing a pyridine unit. This included 2,6-Bis(3-aminobenzoyl)pyridine, highlighting its potential in developing polyimides with unique physical and thermal properties.

Dye Design and Evaluation

- Non-mutagenic Azo Dyes : Calogero et al. (1987) focused on synthesizing diaminobipyridines like 5,5'-diamino-2,2'-bipyridine as replacements for benzidine in azo dyes, finding them less genotoxic than benzidine-based dyes. This implies potential applications of related compounds in safer dye design (Calogero et al., 1987).

Luminescent Metal Complexes

- Brightly Luminescent Metal Complexes : Research by Williams (2009) explored the coordination chemistry of dipyridylbenzene compounds, structurally similar to terpyridine, for their potential in creating highly efficient luminescent metal complexes, suggesting relevance for compounds like 2-N-benzylpyridine-2,5-diamine in similar applications.

Medicinal Chemistry

- Treatment of Alzheimer's Disease : Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines as multifunctional agents for Alzheimer's disease treatment, highlighting the relevance of similar benzylpyridine structures in developing therapeutic compounds (Mohamed et al., 2012).

Electronic Structure and Spectroscopy

- Spectroscopic Investigations : Mathammal et al. (2015) conducted spectroscopic studies on 2-Benzylpyridine, providing insights into its electronic structure and vibrational characteristics, which could be relevant for understanding similar compounds (Mathammal et al., 2015).

Metal-Catalyzed Reactions

- Metal-Catalyzed Diamination : Cardona and Goti (2009) reviewed metal-catalyzed 1,2-diamination reactions, indicating the importance of such reactions in synthesizing compounds with 1,2-diamine motifs, relevant to structures like this compound (Cardona & Goti, 2009).

Chemical Sensing

- Fluorescent Receptors for Metal Ions : Pawar et al. (2015) developed a chemosensor based on benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition, suggesting potential applications of similar benzylpyridine structures in chemical sensing (Pawar et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-N-benzylpyridine-2,5-diamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

It is known to interact with beta-secretase 1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially affecting the processing of APP .

Biochemical Pathways

Given its target, it is likely to influence pathways related to the processing of app . The downstream effects of these changes could potentially impact the formation of beta-amyloid, a peptide associated with neurodegenerative diseases .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it may influence the processing of APP, potentially affecting the formation of beta-amyloid . Changes in beta-amyloid formation could have significant effects at the cellular level, particularly in neurons .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .

properties

IUPAC Name |

2-N-benzylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIMIBAZIQKSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)

![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)

![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)

![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)